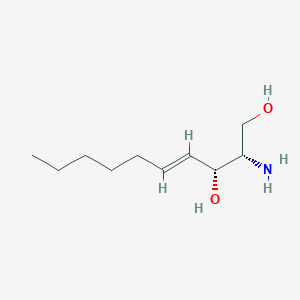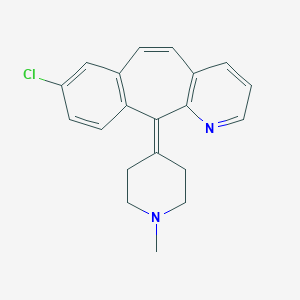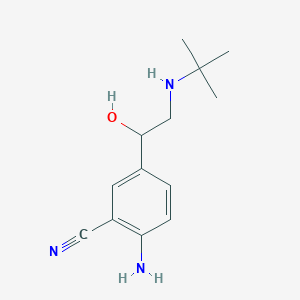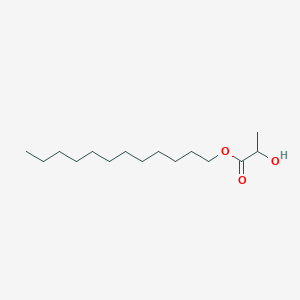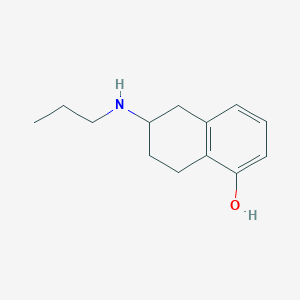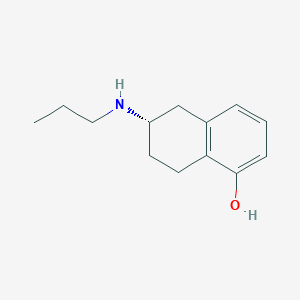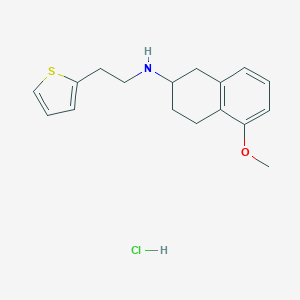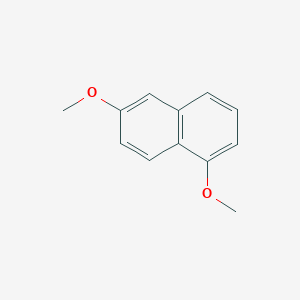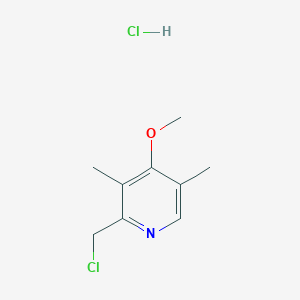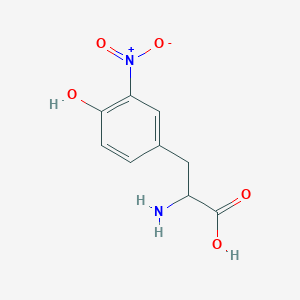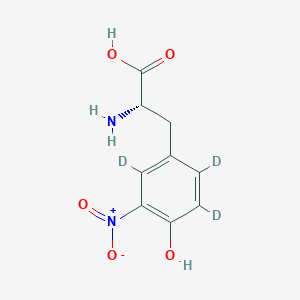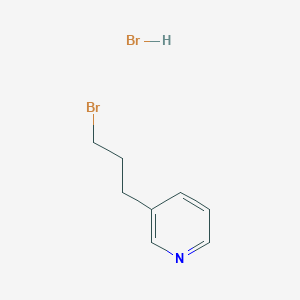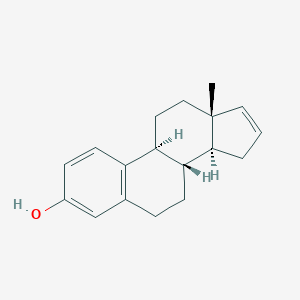
エストラテトラエノール
概要
説明
科学的研究の応用
Estratetraenol has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying steroid synthesis and reactions. In biology, it is studied for its pheromone-like activities and its role in attracting cooperative mates . In medicine, it is researched for its potential effects on human physiology and mood . Industrial applications are limited, but it is used in the production of related steroid compounds.
作用機序
Estratetraenol, also known as Estra-1,3,5(10),16-tetraen-3-ol or 16-estratetraen-3-ol, is an endogenous steroid found in women . It has been described as having pheromone-like activities in primates, including humans .
Target of Action
Estratetraenol primarily targets the olfactory system in primates, including humans . It sends olfactory signals that are detected by the olfactory receptors in the nose .
Mode of Action
Estratetraenol interacts with its targets by sending olfactory signals of high fertility in pregnant and ovulating women . These signals present and highlight attractive qualities in those women to potential mates .
Biochemical Pathways
Estratetraenol is synthesized from androstadienone by aromatase likely in the ovaries . It is an estrane (C18) steroid and an analogue of estradiol where the C17β hydroxyl group has been removed and a double bond has been formed between the C16 and C17 positions .
Pharmacokinetics
It is known that it is an endogenous steroid found in women and is likely to follow similar adme properties as other steroids .
Result of Action
The primary result of Estratetraenol’s action is the attraction of cooperative mates . Studies have shown a correlation between Estratetraenol and the ability to attract cooperative mates . These interactions between the hormone signals and males showed an increased cooperation and compassion from males to the pregnant female .
生化学分析
Biochemical Properties
Estratetraenol is an estrane (C18) steroid and an analogue of estradiol where the C17β hydroxyl group has been removed and a double bond has been formed between the C16 and C17 positions . It is synthesized from androstadienone by aromatase likely in the ovaries
Cellular Effects
Estratetraenol has been shown to affect social cognition abilities in men . It sends olfactory signals of high fertility in pregnant and ovulating women that present and highlight attractive qualities in those women to potential mates . These interactions between the hormone signals and males showed an increased cooperation and compassion from males to the pregnant female .
Molecular Mechanism
It is known that it can affect how a male will approach the pursuance of a female by altering the level of sexual cognition and behavior . While the hormone increases the attractions of males to females, studies also show that it does not have an effect on the impulsive sexual nature of men when it relates to sexual desire and delayed gratification .
Temporal Effects in Laboratory Settings
It has been observed that Estratetraenol was degraded by Nitrosomonas europaea, and its degradation rate was faster than that of 17β-estradiol .
Metabolic Pathways
Estratetraenol is involved in the metabolic pathways related to the estrogen sex hormones . It is synthesized from androstadienone by aromatase likely in the ovaries
準備方法
Estratetraenol can be synthesized from androstadienone through the action of the enzyme aromatase . The synthetic routes and reaction conditions for its preparation involve the use of various reagents and catalysts. For example, the ZnI2-catalyzed addition of TMSCN yields a mixture of epimeric cyanosilylated products
化学反応の分析
Estratetraenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Major products formed from these reactions include estratetraenyl acetate, a more potent synthetic derivative of estratetraenol .
類似化合物との比較
Estratetraenol is an estrane (C18) steroid and an analogue of estradiol where the C17β hydroxyl group has been removed and a double bond has been formed between the C16 and C17 positions . Similar compounds include estradiol, estrone, and estriol, which are all estrogen sex hormones.
特性
IUPAC Name |
(8S,9S,13R,14S)-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O/c1-18-9-2-3-17(18)16-6-4-12-11-13(19)5-7-14(12)15(16)8-10-18/h2,5,7,9,11,15-17,19H,3-4,6,8,10H2,1H3/t15-,16-,17+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMOMCHYBNOFIV-BDXSIMOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC=C2)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80921587 | |
| Record name | Estra-1(10),2,4,16-tetraen-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80921587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150-90-9 | |
| Record name | Estra-1,3,5(10),16-tetraen-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5,(10),16-Estratetraen-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001150909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estra-1(10),2,4,16-tetraen-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80921587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ESTRATETRAENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QD0FTG3VT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does estratetraenol interact with the human body?
A: Research suggests that estratetraenol might be perceived through the olfactory system, potentially influencing brain activity. [, , , ] Studies using brain imaging techniques like positron emission tomography (PET) have shown that smelling estratetraenol can activate specific brain regions, including areas within the hypothalamus, amygdala, and piriform cortex, which are involved in processing social and emotional information. [, , , , , ] This activation appears to differ between sexes and sexual orientations, suggesting a potential role in processing sex-specific information. [, , , ]
Q2: Does estratetraenol directly bind to specific receptors?
A: The precise mechanisms of estratetraenol's action remain unclear. While it is structurally similar to estrogen, there is no conclusive evidence demonstrating its direct binding to estrogen receptors. [, ] Further research is needed to identify potential target receptors or signaling pathways involved in its effects.
Q3: Are there sex-specific differences in the perception or effects of estratetraenol?
A: Research suggests that the effects of estratetraenol may be sex-specific. Studies have reported that smelling estratetraenol can bias heterosexual males towards perceiving animated figures as more feminine, while having no significant effect on heterosexual females. [] Similarly, brain imaging studies have shown differences in hypothalamic activation patterns between men and women when exposed to estratetraenol. [, , , ]
Q4: Can oxytocin modulate the effects of estratetraenol?
A: Intriguingly, recent research indicates that the neuropeptide oxytocin might play a role in how humans perceive chemosignals like estratetraenol. A study found that intranasal administration of oxytocin modulated the decoding of estratetraenol in a dose-dependent and non-monotonic manner. [] This modulation was contingent upon the individual's social proficiency, highlighting the complex interplay between social context, neuroendocrine factors, and chemosensory perception. []
Q5: What is the molecular formula and weight of estratetraenol?
A5: The molecular formula of estratetraenol is C18H24O, and its molecular weight is 256.38 g/mol.
Q6: Are there specific analytical methods for detecting and quantifying estratetraenol?
A: Estratetraenol can be analyzed using various analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). [] These methods allow for the separation, identification, and quantification of estratetraenol in complex biological samples.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


